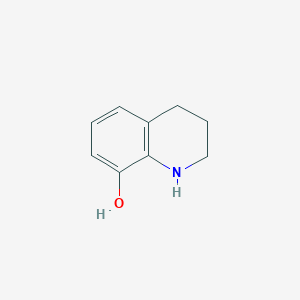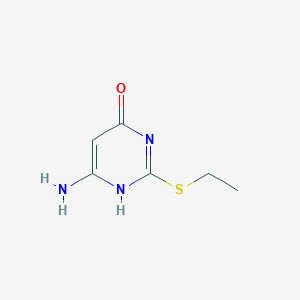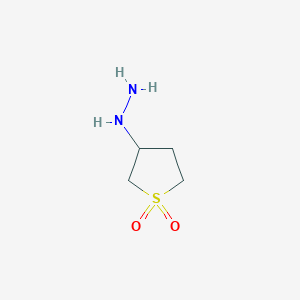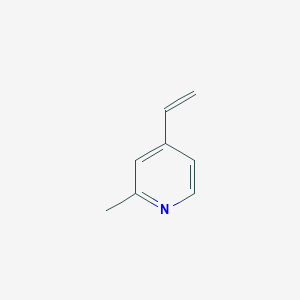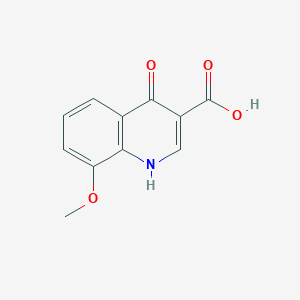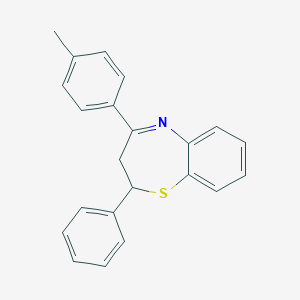
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the benzothiazepine class of compounds and exhibits a unique pharmacological profile.
Wirkmechanismus
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine acts by blocking the L-type calcium channels, which are involved in the regulation of intracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn leads to a reduction in smooth muscle contraction and vasodilation. In addition, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential as an antihypertensive agent. It has also been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as an anti-inflammatory agent. In addition, it has been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its wide range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its low yield, which makes it difficult to obtain large quantities of the compound. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine could focus on several areas. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the compound's potential as an anti-inflammatory agent could be further explored, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound's mechanism of action could be further elucidated, particularly with regards to its effects on intracellular calcium signaling and the NF-κB pathway.
Synthesemethoden
The synthesis of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 4-methylacetophenone and 2-aminobenzophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the benzothiazepine ring system. The yield of the reaction is typically low, and several modifications of the reaction conditions have been reported to improve the yield.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including calcium channel blocking, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
64820-39-9 |
|---|---|
Produktname |
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
Molekularformel |
C22H19NS |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NS/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)24-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3 |
InChI-Schlüssel |
QIIKCFPSNCDERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



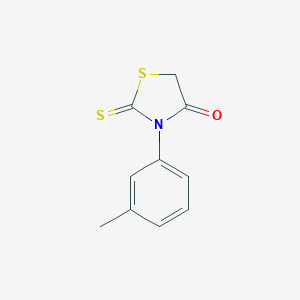
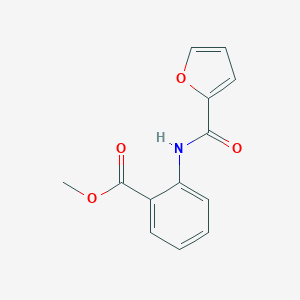
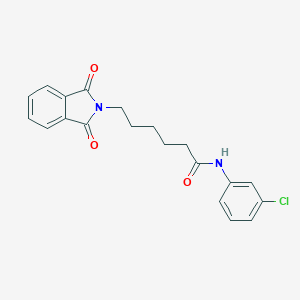
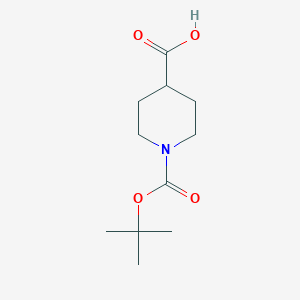
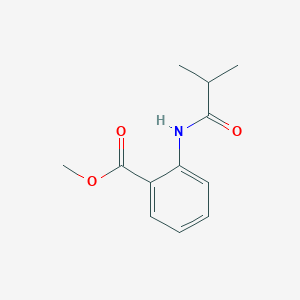
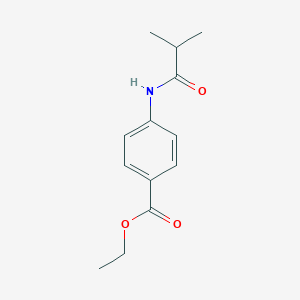
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
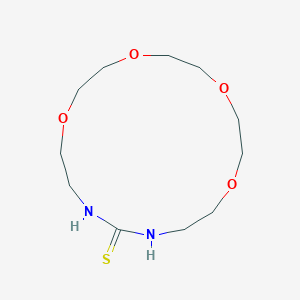
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
